molecular formula C9H18Cl2N4 B1421939 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1251923-23-5

4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B1421939
CAS No.: 1251923-23-5
M. Wt: 253.17 g/mol
InChI Key: GKNHTYRKVQTOBJ-UHFFFAOYSA-N
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Description

4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the triazole ring in its structure imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.

Scientific Research Applications

4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Future Directions

The future research directions could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency, meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Mechanism of Action

The mechanism of action of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in its structure is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can be compared with other similar compounds, such as:

    4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride: This compound lacks the ethyl group, which may affect its chemical properties and biological activities.

    1-(4H-1,2,4-triazol-3-ylmethyl)piperazine dihydrochloride: This compound has a different substitution pattern, leading to variations in its reactivity and applications.

    3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-ethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-13-7-11-12-9(13)8-3-5-10-6-4-8;;/h7-8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNHTYRKVQTOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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